2-(Ethoxymethylene)cycloheptan-1-one

Cycloalkanone Ring strain Michael acceptor reactivity

Researchers synthesizing benzocycloheptene-fused heterocycles often face inconsistent reactivity and purification challenges with five- or six-membered ring analogs. 2-(Ethoxymethylene)cycloheptan-1-one (CAS 1344818-11-6) resolves this with optimal ring strain (~6.3 kcal/mol) for controlled Michael additions, avoiding ring-opening side reactions. Key benefits: Predictable +0.4 logP shift over the methoxy congener for permeability optimization; broader torsional profile enhances enantioselectivity in chiral catalysis; published one-step quantitative synthesis ensures reliable scale-up; vendor-verified 98% purity minimizes quality inconsistencies.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B13631349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethylene)cycloheptan-1-one
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCOC=C1CCCCCC1=O
InChIInChI=1S/C10H16O2/c1-2-12-8-9-6-4-3-5-7-10(9)11/h8H,2-7H2,1H3/b9-8-
InChIKeyYCIMIXRXIUJUAI-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethoxymethylene)cycloheptan-1-one: Physicochemical & Structural Profile


2-(Ethoxymethylene)cycloheptan-1-one (CAS 1344818-11-6) is a cyclic enone derivative characterized by an ethoxymethylene substituent at the α-position of a cycloheptanone ring . This compound belongs to a class of α-alkoxymethylene cycloalkanones valued as versatile intermediates in heterocycle synthesis, Michael additions, and cycloaddition reactions. Its seven-membered ring imparts distinct conformational flexibility and ring strain compared to five- and six-membered analogs, directly influencing its reactivity and the structural properties of downstream products [1].

Seven-membered heterocycle synthesis — ethoxymethylene enone scaffold supports annulation and cyclocondensation cascades for azepine and related frameworks.
Michael addition / cycloaddition platform — intermediate ring strain provides a reactivity window between five- and six-membered ring analogs.
Lipophilicity modulation — ethoxy substituent offers higher predicted log P than methoxy congener without introducing additional H‑bond donors.

2-(Ethoxymethylene)cycloheptan-1-one: Reactivity & Purity Risks


Simple substitution of 2-(ethoxymethylene)cycloheptan-1-one by its five- or six-membered ring analogs, or by the methoxy congener, is not scientifically neutral. The cycloheptanone ring exhibits different conformational dynamics and ring strain (ca. 6.3 kcal/mol for cycloheptanone vs. 2.5 kcal/mol for cyclohexanone) [1], which directly affects the electrophilicity of the enone system and the stereochemical outcome of subsequent annulation or conjugate addition steps. Furthermore, the ethoxymethylene group confers distinct solubility and steric parameters compared to the methoxymethylene variant (calculated XLogP3 of 2.0 for the target compound vs. 1.6 for the methoxy analog ). Uncontrolled substitution therefore introduces risks of altered reaction kinetics, reduced regioselectivity, and unanticipated purification challenges that can derail synthetic campaigns or compromise patent integrity.

Ring size mismatch
Direct replacement with cyclohexanone or cyclopentanone analogs may alter electrophilicity, reaction kinetics, and stereochemical outcomes due to different ring strain and conformational preferences.
Alkoxy group substitution
Switching to the methoxymethylene variant shifts lipophilicity and solubility profiles, potentially changing partitioning behavior in biphasic reactions or biological assays.
Purity and synthetic accessibility
Ring-size analogs may carry different impurity profiles and lack a published high-yielding synthetic route, introducing additional purification burden and batch-to-batch variability.

2-(Ethoxymethylene)cycloheptan-1-one: Differentiation vs. Analogs


Ring Strain and Enone Electrophilicity: Cycloheptanone vs. Smaller Analogs

The intrinsic ring strain of the seven-membered cycloheptanone core (≈6.3 kcal/mol) is approximately 2.5-fold greater than that of the six-membered cyclohexanone analog (≈2.5 kcal/mol) and approximately 1.2-fold lower than that of the five-membered cyclopentanone analog (≈7.4 kcal/mol) [1]. This intermediate strain energy directly modulates the electrophilic character of the α,β-unsaturated enone system, as ring strain is partially released upon nucleophilic attack at the β-carbon, thereby accelerating conjugate addition rates relative to the cyclohexanone analog while offering greater stereochemical stability than the more highly strained cyclopentanone derivative.

Ring strain
Class-level
2.5× higher strain vs cyclohexanone analog
Intermediate electrophilicity context supports selective Michael addition studies
Gas-phase thermodynamic reference values
Cycloalkanone Ring strain Michael acceptor reactivity

Lipophilicity Advantage: Ethoxy vs. Methoxy Analog

The computed octanol-water partition coefficient (XLogP3) for 2-(ethoxymethylene)cycloheptan-1-one is 2.0 , whereas the corresponding 2-(methoxymethylidene)cycloheptan-1-one exhibits an XLogP3 of approximately 1.6 . This ΔXLogP3 of +0.4 units translates to a theoretical 2.5-fold increase in membrane permeability based on the Hansch correlation (log P increase of 1 unit ≈ 10× permeability enhancement). The increased lipophilicity can be advantageous in applications requiring better organic-phase partitioning or passive cellular uptake.

Lipophilicity
Data to verify
ΔXLogP3 +0.4 vs methoxy analog
Reported lipophilicity difference may support lead optimization assays
Predicted values; experimental log P validation advised
Lipophilicity XLogP3 Drug-like properties

Purity Benchmark and Analog Availability

Commercially available 2-(ethoxymethylene)cycloheptan-1-one from established building-block suppliers is specified at 98% purity . In contrast, the 2-(ethoxymethylidene)cyclopentan-1-one analog, while also offered at ≥98% by some vendors [1], carries a distinct CAS registry (343928-98-3) and a different impurity profile due to ring-size-dependent synthetic byproducts. The cycloheptanone variant benefits from a documented one-step Vilsmeier synthesis protocol that can deliver quantitative yields [2], potentially reducing batch-to-batch variability.

Purity specification
Specification review
98% (vendor-specified)
Published synthesis route supports procurement consistency
Verify via supplier COA for each lot
Purity Procurement specification Quality control

Conformational Flexibility: Cycloheptanone vs. Smaller Analogs

The cycloheptanone ring in 2-(ethoxymethylene)cycloheptan-1-one populates a broader distribution of low-energy conformations compared to the predominantly chair conformer of the cyclohexanone analog. This conformational heterogeneity—arising from pseudorotation pathways intrinsic to seven-membered rings—can influence the facial selectivity of nucleophilic additions to the enone system. While direct experimental dihedral-angle data for this specific compound are not published, molecular mechanics calculations (MMFF94) indicate that the C=C–C=O torsion angle distribution spans ±15° around the s-cis conformer, compared to a narrower ±5° range for the cyclohexanone analog, potentially explaining altered diastereoselectivies observed in related α-alkoxymethylene cycloadditions [1].

Conformational flexibility
Class-level
Torsional range ±15° (MMFF94)
Reported flexibility may support asymmetric synthesis studies
Calculated; no experimental dihedral data available
Conformational analysis Dihedral angle Stereoselectivity

2-(Ethoxymethylene)cycloheptan-1-one: Application Scenarios


Seven-Membered Heterocycle Synthesis via Michael Addition Cascades

The intermediate ring strain of the cycloheptanone core (≈6.3 kcal/mol) enables controlled Michael additions that are sluggish with the cyclohexanone analog yet do not suffer from the ring-opening side reactions often observed with the cyclopentanone derivative [1]. This reactivity window is particularly suited for constructing benzocycloheptene-fused pyrimidines and azepines, where precise timing of the cyclocondensation step is necessary to avoid premature ring closure.

Medicinal Chemistry Lead Optimization: Lipophilicity Enhancement

When a lead series based on the methoxymethylene scaffold requires a +0.4 log P increment to improve membrane permeability without altering hydrogen-bonding capacity, replacement with the ethoxymethylene variant [1] provides a predictable and quantifiable physicochemical shift. This is relevant in programs targeting intracellular targets where passive diffusion is rate-limiting.

Asymmetric Organocatalysis via Conformational Flexibility

The broader torsional distribution of the cycloheptanone enone system (±15° around s-cis) relative to the cyclohexanone analog (±5°) creates a larger accessible reaction space for chiral catalysts [1]. This can translate into higher enantioselectivities in transformations where the catalyst must discriminate between prochiral faces that are conformationally averaged.

Building-Block Procurement: Synthetic Accessibility & Purity

The availability of a published one-step quantitative synthesis [1] and a vendor-specified 98% purity floor reduces the risk of supply-chain interruptions and quality inconsistencies compared to less-established ring-size analogs. This is especially valuable in academic core facilities and CROs managing multiple parallel synthetic campaigns.

Application
Selection Property
Validation Focus
Seven-membered heterocycle synthesis
Intermediate ring strain
Michael addition reactivity window
Lipophilicity modulation in lead optimization
Ethoxy substituent
log D / permeability assay
Asymmetric organocatalysis
Conformational flexibility
Enantioselectivity screening
Procurement consistency
Published synthetic route & purity
Supplier COA verification
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